Cas no 1096345-74-2 (Methyl 4-(piperazin-1-yl)butanoate)

Methyl 4-(piperazin-1-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(piperazin-1-yl)butanoate
- Z1354432981
- Methyl 4-(piperazin-1-yl)butanoate
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- MDL: MFCD12168119
- インチ: 1S/C9H18N2O2/c1-13-9(12)3-2-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3
- InChIKey: KARQMLCFZRMBSP-UHFFFAOYSA-N
- SMILES: O(C)C(CCCN1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 156
- トポロジー分子極性表面積: 41.6
Methyl 4-(piperazin-1-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101377-10.0g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 10.0g |
$3354.0 | 2023-07-06 | ||
Enamine | EN300-101377-0.05g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 0.05g |
$99.0 | 2023-10-28 | |
Enamine | EN300-101377-5.0g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 5.0g |
$1723.0 | 2023-07-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13953-5G |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 5g |
¥ 8,639.00 | 2023-04-03 | |
Chemenu | CM391046-10g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95%+ | 10g |
$1912 | 2022-09-04 | |
Enamine | EN300-101377-10g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 10g |
$3354.0 | 2023-10-28 | |
Enamine | EN300-101377-5g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 5g |
$1723.0 | 2023-10-28 | |
Enamine | EN300-101377-1g |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 1g |
$423.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13953-100.0mg |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 100.0mg |
¥849.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13953-500.0mg |
methyl 4-(piperazin-1-yl)butanoate |
1096345-74-2 | 95% | 500.0mg |
¥1886.0000 | 2024-07-28 |
Methyl 4-(piperazin-1-yl)butanoate 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Methyl 4-(piperazin-1-yl)butanoateに関する追加情報
Comprehensive Overview of Methyl 4-(piperazin-1-yl)butanoate (CAS No. 1096345-74-2): Properties, Applications, and Industry Insights
Methyl 4-(piperazin-1-yl)butanoate (CAS No. 1096345-74-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This ester derivative combines a piperazine moiety with a butanoate ester group, making it a versatile intermediate for drug discovery and material science. Researchers often search for "Methyl 4-(piperazin-1-yl)butanoate synthesis" or "1096345-74-2 applications," reflecting growing interest in its synthetic pathways and industrial potential.
The compound's molecular structure features a piperazine ring, a common pharmacophore in bioactive molecules, linked to a methyl ester via a four-carbon chain. This design enables interactions with biological targets while maintaining favorable physicochemical properties. Recent studies highlight its role in optimizing drug candidates, particularly in central nervous system (CNS) therapies and antimicrobial agents. Queries like "piperazine derivatives in medicine" and "ester prodrug design" frequently appear in scientific literature searches, underscoring its relevance to modern medicinal chemistry.
From a synthetic chemistry perspective, Methyl 4-(piperazin-1-yl)butanoate serves as a valuable building block for structure-activity relationship (SAR) studies. Its CAS number 1096345-74-2 is crucial for precise identification in chemical databases and regulatory documentation. The pharmaceutical industry shows particular interest in this compound for developing prodrugs, as evidenced by search trends for "bioconvertible esters" and "drug delivery enhancers." The methyl ester group offers potential for enzymatic cleavage in vivo, a property explored in sustained-release formulations.
Analytical characterization of 1096345-74-2 typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Quality control protocols emphasize purity assessment, especially for research-grade material. Recent publications discussing "piperazine-based compound analysis" and "ester stability testing" reflect the scientific community's focus on rigorous characterization standards. The compound's stability profile under various pH conditions makes it suitable for diverse formulation development.
Emerging applications of Methyl 4-(piperazin-1-yl)butanoate extend beyond pharmaceuticals. Material scientists investigate its potential as a monomer for specialty polymers, responding to growing searches for "functionalized piperazine materials." The compound's bifunctional nature allows incorporation into polymer backbones or as a crosslinking agent. These developments align with industry demands for advanced materials with tailored properties for electronics, coatings, and biomedical devices.
Environmental and safety considerations for CAS 1096345-74-2 follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper storage conditions and personal protective equipment are recommended. The scientific community actively researches "green chemistry approaches" for similar compounds, reflecting broader sustainability trends in chemical manufacturing.
Market analysis indicates steady growth in demand for piperazine derivatives, with Methyl 4-(piperazin-1-yl)butanoate representing an important niche product. Pharmaceutical companies and contract research organizations frequently inquire about "custom synthesis of 1096345-74-2" and "scale-up production," highlighting its commercial significance. The compound's patent landscape shows active development, particularly in therapeutic areas requiring blood-brain barrier penetration.
Future research directions for 1096345-74-2 may explore its potential in targeted drug delivery systems, responding to searches for "smart drug carriers" and "molecular recognition." The compound's modular structure allows for further functionalization, making it adaptable to emerging technologies like theranostics and personalized medicine. Collaborative studies between academic and industrial researchers continue to uncover novel applications for this versatile chemical entity.
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